molecular formula C29H34O5S B12280836 Ethyl 2,3,4-tri-O-benzyl-1-thio-b-D-glucopyranoside

Ethyl 2,3,4-tri-O-benzyl-1-thio-b-D-glucopyranoside

Cat. No.: B12280836
M. Wt: 494.6 g/mol
InChI Key: AZQPSLVUJGSMNT-UHFFFAOYSA-N
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Description

Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is a thioglycoside derivative of glucose. This compound is characterized by the presence of ethyl and benzyl groups attached to the glucose molecule, along with a sulfur atom replacing the oxygen atom in the glycosidic bond. It is commonly used in organic synthesis and carbohydrate chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucose molecule, followed by the introduction of the thiol group. One common method includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 4 of the glucose molecule are protected using benzyl groups.

    Introduction of Thiol Group: The glycosidic oxygen is replaced with a sulfur atom by reacting the protected glucose derivative with a thiol reagent under suitable conditions.

Industrial Production Methods

Industrial production of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to remove the benzyl protecting groups.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Various nucleophiles can be used to substitute the benzyl groups.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Deprotected glucose derivatives.

    Substitution: Glucose derivatives with different functional groups.

Scientific Research Applications

Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.

    Biology: In the study of carbohydrate-protein interactions and glycosylation processes.

    Medicine: As a precursor for the synthesis of glycosylated drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The sulfur atom in the glycosidic bond enhances the reactivity of the compound, making it a valuable reagent in the synthesis of glycosides. The molecular targets and pathways involved include various enzymes and proteins that participate in carbohydrate metabolism and glycosylation.

Comparison with Similar Compounds

Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside can be compared with other thioglycosides and benzyl-protected glucose derivatives. Similar compounds include:

    Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside: A thioglycoside derivative of fucose.

    Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside: A similar compound with an additional benzyl group at position 6.

    Methyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside: A methylated version of the compound.

The uniqueness of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside lies in its specific substitution pattern and the presence of the ethyl group, which can influence its reactivity and applications in synthesis.

Properties

Molecular Formula

C29H34O5S

Molecular Weight

494.6 g/mol

IUPAC Name

[6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol

InChI

InChI=1S/C29H34O5S/c1-2-35-29-28(33-21-24-16-10-5-11-17-24)27(32-20-23-14-8-4-9-15-23)26(25(18-30)34-29)31-19-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3

InChI Key

AZQPSLVUJGSMNT-UHFFFAOYSA-N

Canonical SMILES

CCSC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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